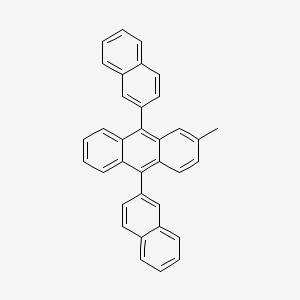

2-Methyl-9,10-di(naphthalen-2-yl)anthracene

Overview

Description

2-Methyl-9,10-di(naphthalen-2-yl)anthracene, also known as MADN, is commonly known as a blue emitter . It is widely used as a highly-efficient blue host material and hole-transporting material (HTM) for organic electronic devices . Exhibiting an ambipolar transporting ability, MADN offers stable thin-film morphology and a wide energy band-gap .

Synthesis Analysis

MADN is synthesized as a blue fluorescent emissive material by inducing diverse aromatic groups to the C-2 position of ADN . The substrates were immersed in an ultrasonic bath of detergent solution, de-ionized (DI) water, acetone, and isopropyl alcohol sequentially .Molecular Structure Analysis

The empirical formula of MADN is C35H24 . It has a molecular weight of 444.57 . The SMILES string representation of MADN is CC1=CC2=C (C3=CC4=CC=CC=C4C=C3)C5=CC=CC=C5C (C6=CC7=CC=CC=C7C=C6)=C2C=C1 .Physical And Chemical Properties Analysis

MADN is a solid with a melting point of 253-258 °C . It has a high thermal stability and morphological stability . It also has a wide energy band gap .Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs)

- Field : Material Science and Electronics .

- Application : MADN is used as a host material in blue OLEDs . It’s chosen for its high thermal and morphological stability .

- Method : MADN is incorporated into the light-emitting layer of the OLED. The specific procedures can vary, but it generally involves depositing the MADN onto a substrate in a pattern that forms the desired circuit .

- Results : Devices using MADN as the emitting material have shown efficient blue emission. For example, a device based on OCADN exhibited highly efficient sky-blue emission with a current efficiency of 2.25 cd A−1, power efficiency of 1.13 lm W−1 and CIE (x, y) coordinate of (0.16, 0.30) at 8 V .

Electron Injecting Interlayer for Inverted Bottom-Emission Organic Light-Emitting Diodes (IBOLEDs)

- Field : Material Science and Electronics .

- Application : MADN doped with rubidium carbonate (Rb2CO3) is used as an effective electron injecting interlayer on an indium-tin oxide (ITO) cathode for IBOLEDs .

- Method : The MADN:Rb2CO3 is applied as an interlayer between the ITO cathode and the light-emitting layer of the IBOLED .

- Results : The specific results or outcomes of this application were not provided in the source .

Electron Transporting Materials

- Field : Material Science and Electronics .

- Application : MADN is used as an electron transporting material in organic electronics .

- Method : The specific procedures can vary, but it generally involves incorporating MADN into the electron transport layer of the device .

- Results : The specific results or outcomes of this application were not provided in the source .

Phosphorescent Host Materials

- Field : Material Science and Electronics .

- Application : MADN is used as a phosphorescent host material in organic electronics .

- Method : The specific procedures can vary, but it generally involves incorporating MADN into the phosphorescent layer of the device .

- Results : The specific results or outcomes of this application were not provided in the source .

Safety And Hazards

MADN is classified as Acute Tox. 4 Oral according to the GHS classification . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised . It is also recommended to ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

MADN is a promising electron injecting layer for OLEDs with different device structures . It is widely used as a highly-efficient blue host material and hole-transporting material (HTM) for organic electronic devices . Its use in OLEDs is expected to continue due to its numerous advantages, including fast response time, low cost, flexibility, and easy fabrication .

properties

IUPAC Name |

2-methyl-9,10-dinaphthalen-2-ylanthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H24/c1-23-14-19-32-33(20-23)35(29-18-16-25-9-3-5-11-27(25)22-29)31-13-7-6-12-30(31)34(32)28-17-15-24-8-2-4-10-26(24)21-28/h2-22H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNWFFTUWRIGBNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C3=CC=CC=C3C(=C2C=C1)C4=CC5=CC=CC=C5C=C4)C6=CC7=CC=CC=C7C=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-9,10-di(naphthalen-2-yl)anthracene | |

CAS RN |

804560-00-7 | |

| Record name | MADN | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=804560-00-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,5,10,10,15,15-Hexamethyl-10,15-dihydro-5H-diindeno[1,2-a:1',2'-c]fluorene](/img/structure/B1661993.png)

![Indolo[2,3-a]carbazole](/img/structure/B1661996.png)